N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4,5-trimethoxybenzamide
Description
This compound is a structurally complex benzamide derivative incorporating a benzo[d]thiazole moiety, a 1,3,4-oxadiazole ring, and a 3,4,5-trimethoxybenzamide group. The benzo[d]thiazole component is a heterocyclic system known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial activity . The 1,3,4-oxadiazole ring enhances metabolic stability and bioavailability, while the 3,4,5-trimethoxybenzamide group contributes to hydrophobic interactions in biological targets . The compound’s synthesis likely involves sequential thioether formation and amide coupling, as inferred from analogous protocols for related thiadiazole and oxadiazole derivatives .
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O6S2/c1-30-14-8-12(9-15(31-2)19(14)32-3)20(29)23-10-18-26-27-22(33-18)34-11-17(28)25-21-24-13-6-4-5-7-16(13)35-21/h4-9H,10-11H2,1-3H3,(H,23,29)(H,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFNMJVRPSAFHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.
Mode of Action
The compound interacts with COX-1 and COX-2, inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it disrupts the production of prostaglandins, which are key mediators of inflammation.
Pharmacokinetics
The compound’sIC50 values for COX-1 inhibition were found to be 11.34 µM and 11.21 µM , indicating its potency
Biological Activity
The compound N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4,5-trimethoxybenzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features several important functional groups:
- Benzo[d]thiazole moiety : Known for its antimicrobial and anticancer properties.
- 1,3,4-Oxadiazole ring : Often associated with significant biological activity.
- Trimethoxybenzamide structure : Contributes to the compound's lipophilicity and potential for cellular uptake.
The molecular formula of this compound is C19H22N4O5S, with a molecular weight of approximately 414.47 g/mol.
Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial properties due to the presence of the benzo[d]thiazole and oxadiazole moieties. These groups are known to enhance bioactivity against various pathogens. For example, compounds containing benzo[d]thiazole structures have been documented to inhibit bacterial growth effectively.
Anticancer Activity
The compound has shown promise as an anticancer agent. It is believed to exert its effects by inhibiting key enzymes involved in tumor growth and proliferation. Specifically:
- Carbonic Anhydrase Inhibition : The compound has been identified as an effective inhibitor of tumor-associated isozyme CA IX, which plays a crucial role in pH regulation within tumor microenvironments.
Neuroprotective Effects
Research indicates that related compounds can protect neuronal cells from apoptosis induced by β-amyloid (Aβ) peptides. This suggests that this compound may also possess neuroprotective properties .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be correlated with specific structural features:
- Thiazole and Oxadiazole Rings : The presence of these rings is essential for cytotoxic activity against cancer cell lines.
- Substituents on Benzene Rings : Variations in the methoxy groups can significantly influence the lipophilicity and overall bioactivity of the compound .
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Viability Assays : Compounds similar to this compound showed IC50 values in the low micromolar range against A549 lung adenocarcinoma cells .
Molecular Docking Studies
Molecular docking simulations indicate that this compound binds effectively to target proteins involved in cancer progression. The binding interactions primarily involve hydrophobic contacts and hydrogen bonding with active site residues .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activities that suggest its application in drug development:
- Antimicrobial Properties : The presence of the benzo[d]thiazole and oxadiazole groups is associated with enhanced bioactivity against various pathogens. Preliminary studies indicate that this compound may possess significant antimicrobial properties, making it a candidate for treating infections caused by resistant strains of bacteria and fungi.
- Anticancer Activity : Early research suggests that N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4,5-trimethoxybenzamide may inhibit the proliferation of cancer cells. Its structural components allow for interactions with biological macromolecules like DNA and proteins, which are critical in cancer therapy .
Biological Research
The compound's ability to interact with various biological targets makes it valuable in biological studies:
- Molecular Interaction Studies : The compound can be utilized to explore molecular interactions in biological systems. Its structural features allow for binding studies with receptors and enzymes, which can elucidate mechanisms of action .
- Mechanistic Studies : Understanding how this compound affects cellular processes can lead to insights into drug design and development. For instance, its effect on cellular pathways involved in cancer progression or microbial resistance can be studied using in vitro assays .
Materials Science
The unique chemical structure of this compound allows for potential applications beyond biology:
- Development of Novel Materials : The compound could be explored for creating materials with specific properties such as enhanced conductivity or stability. Its diverse functional groups may facilitate the design of materials suitable for electronic or photonic applications .
Case Studies and Research Findings
Several studies have reported on the synthesis and evaluation of similar compounds that highlight the potential applications of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(S)-N-(4,4-Difluorocyclohexyl)-2-(2-methyl-1-(3,4,5-trimethoxyphenylthioamido)propyl)thiazole-4-carbothioamide (83)
- Structural Features : Contains a thiazole core with a 3,4,5-trimethoxyphenylthioamide substituent and a difluorocyclohexyl group.
- Key Differences : Replaces the 1,3,4-oxadiazole ring with a thiazole and introduces fluorinated cyclohexyl moieties. Fluorination often enhances metabolic resistance and membrane permeability .
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Derivatives (7a-7l)
- Structural Features : Shares the benzamide and thioether-linked heterocycle (1,3,4-thiadiazole) but replaces the oxadiazole with a thiadiazole ring. Piperidine substituents enhance solubility and target binding in acetylcholinesterase (AChE) inhibitors .
- Biological Activity : These compounds exhibit AChE inhibitory activity (IC₅₀ values: 0.8–12.3 μM), attributed to the thiadiazole’s electron-deficient nature and piperidine’s basicity . The target compound’s oxadiazole may offer similar electron-withdrawing effects but with distinct steric constraints.
N-{[5-{[2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide
- Structural Features: A triazole analog with a 2-methoxyphenyl group instead of the oxadiazole.
- Synthesis : Requires multi-step heterocyclization, as seen in triazole-thioether coupling reactions .
N-(4-(2-(5-Mercapto-1,3,4-thiadiazol-2-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide
- Structural Features : Features a bis-thiadiazole system with a free thiol group, enhancing metal-chelating capacity. The absence of methoxy groups reduces hydrophobicity compared to the target compound .
- Applications : Such derivatives are studied for heavy metal sequestration and antimicrobial activity due to sulfur-rich frameworks .
Data Table: Structural and Functional Comparison
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves three key steps: (1) formation of the thioether linkage between the benzothiazole and oxadiazole moieties, (2) cyclization of the oxadiazole ring, and (3) coupling of the 3,4,5-trimethoxybenzamide group. Optimization includes using anhydrous solvents (e.g., DMF), controlling temperature (60–80°C for cyclization), and adjusting pH (neutral for coupling reactions). Catalysts like EDCI improve coupling efficiency .
Q. Which spectroscopic and structural characterization methods are essential for confirming its purity and structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms functional groups and connectivity, while High-Resolution Mass Spectrometry (HR-MS) validates molecular weight. X-ray crystallography resolves 3D conformation, and Infrared (IR) spectroscopy identifies carbonyl and thioether bonds. Purity is assessed via HPLC with >95% threshold .
Q. What preliminary assays are recommended to evaluate its biological activity?
Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and antimicrobial disk diffusion tests. Enzyme inhibition assays (e.g., kinase or protease targets) can identify mechanistic pathways. Use standardized protocols (e.g., CLSI guidelines) to ensure reproducibility .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity or reduce off-target effects?
Strategies include:
- Functional group substitution : Replace methoxy groups with halogens to alter lipophilicity and binding affinity.
- Scaffold hybridization : Integrate indole or triazole moieties to improve interaction with hydrophobic enzyme pockets.
- Prodrug design : Introduce hydrolyzable esters to enhance bioavailability. Validate changes using molecular docking (e.g., AutoDock Vina) and comparative IC₅₀ assays .
Q. How should researchers resolve contradictions in reported biological activity data?
Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Mitigate by:
- Standardizing protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls.
- Repurifying batches : Re-run HPLC and NMR to exclude degradation products.
- Cross-validating targets : Perform surface plasmon resonance (SPR) to confirm direct target binding .
Q. What computational methods predict pharmacokinetic properties and toxicity?
Use in silico tools:
- ADMET prediction : SwissADME or ADMETLab 2.0 to estimate absorption, CYP450 interactions, and hepatotoxicity.
- Molecular dynamics (MD) simulations : GROMACS to assess stability in biological membranes.
- Toxicity profiling : ProTox-II for organ-specific risks. Pair predictions with in vitro Caco-2 permeability and microsomal stability assays .
Q. How can researchers design derivatives to overcome multidrug resistance (MDR) in cancer?
Focus on MDR modulation via:
- P-glycoprotein (P-gp) inhibition : Introduce tertiary amine groups to compete with chemotherapeutics for efflux.
- Apoptosis induction : Attach pro-apoptotic ligands (e.g., TRAIL-mimetic peptides). Validate using flow cytometry (Annexin V/PI staining) in resistant cell lines (e.g., MCF-7/ADR) .
Methodological Tables
Table 1 : Key Synthetic Parameters for Yield Optimization
| Step | Parameter | Optimal Range | Impact on Yield |
|---|---|---|---|
| Thioether formation | Solvent | Anhydrous DMF | ↑ Purity (15–20%) |
| Cyclization | Temperature | 70°C ± 5°C | ↑ Yield (30→50%) |
| Coupling | Catalyst | EDCI/HOBt | ↑ Efficiency (90% conversion) |
| Source: |
Table 2 : Comparative Bioactivity of Structural Analogues
| Analog | Modification | IC₅₀ (µM) Cancer | MIC (µg/mL) Microbial |
|---|---|---|---|
| Parent | None | 12.3 ± 1.2 | 25 ± 3 |
| A | Methoxy→Cl | 8.1 ± 0.9 | 18 ± 2 |
| B | Added triazole | 5.4 ± 0.7 | 10 ± 1 |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
